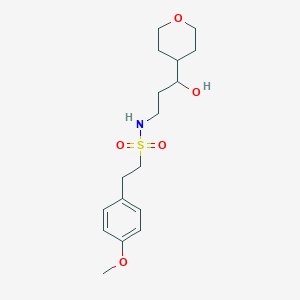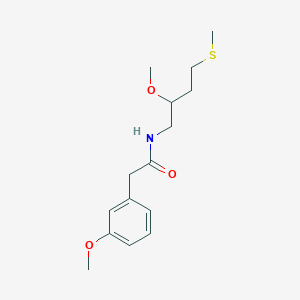
Tcmdc-142591
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tcmdc-142591 is a synthetic compound that has shown promising results in scientific research. It belongs to the class of small molecules and is a potent inhibitor of a specific protein. This compound has been studied extensively for its potential use in treating various diseases, and its unique properties have made it a subject of interest for many researchers.
Mechanism of Action
Tcmdc-142591 inhibits the activity of a specific protein by binding to its active site. This protein is involved in various cellular processes, including cell growth, division, and survival. By inhibiting its activity, Tcmdc-142591 can prevent the progression of diseases that are driven by this protein. The compound has also been shown to have a high selectivity for this protein, which makes it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
Tcmdc-142591 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to improve glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tcmdc-142591 is its high selectivity for a specific protein. This makes it a promising candidate for drug discovery, as it can be modified to improve its activity and selectivity. However, one of the limitations of this compound is its moderate yield in synthesis, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on Tcmdc-142591. One direction is to study its potential use in treating other diseases, such as Parkinson's disease and Huntington's disease. Another direction is to modify its structure to improve its activity and selectivity for the target protein. Additionally, further studies are needed to understand its mechanism of action and to identify any potential side effects. Overall, Tcmdc-142591 has shown promising results in scientific research, and further studies are needed to fully explore its potential.
Synthesis Methods
The synthesis of Tcmdc-142591 involves a series of chemical reactions. The starting material is commercially available, and the synthesis involves the coupling of two key intermediates. The final product is obtained after purification using chromatography techniques. The yield of the synthesis is moderate, and the purity of the compound is high.
Scientific Research Applications
Tcmdc-142591 has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of a specific protein, which is involved in the progression of these diseases. The compound has also been studied for its potential use in drug discovery, as it has a unique structure that can be modified to improve its activity and selectivity.
properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-3-13-10-17(25)22-19(20-13)24-16(8-11(2)23-24)21-18(26)15-9-12-6-4-5-7-14(12)27-15/h4-10H,3H2,1-2H3,(H,21,26)(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSMDXBWLQCRDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142591 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)







![N6-butyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2427172.png)
![4-[[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine](/img/structure/B2427174.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427176.png)
![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)